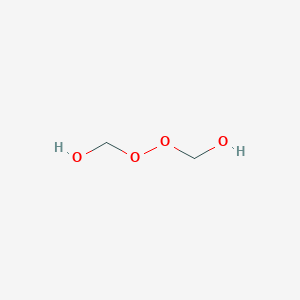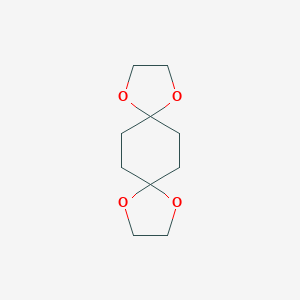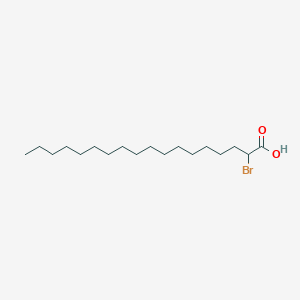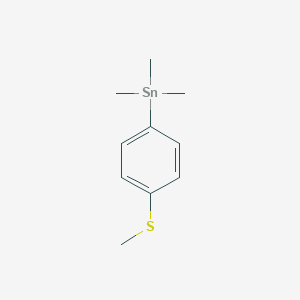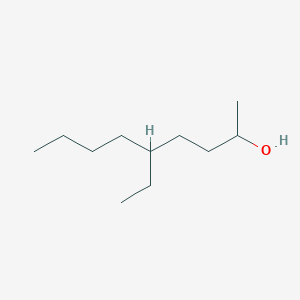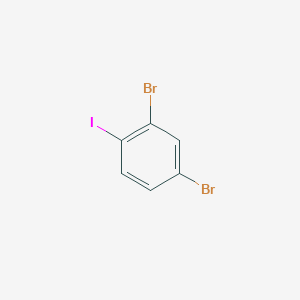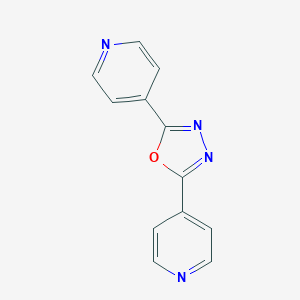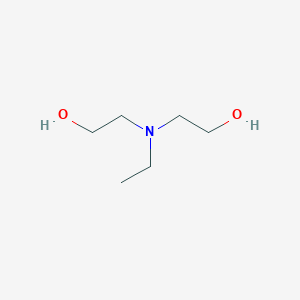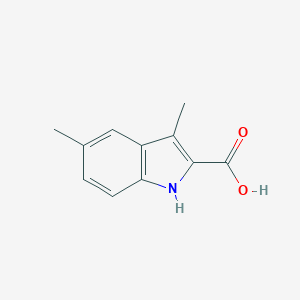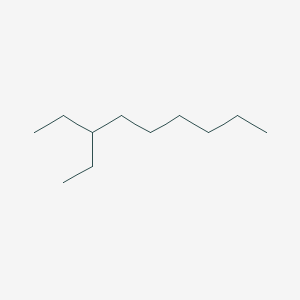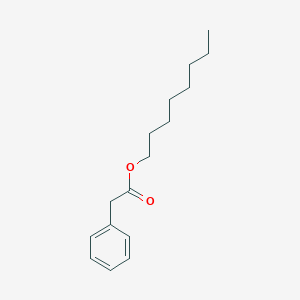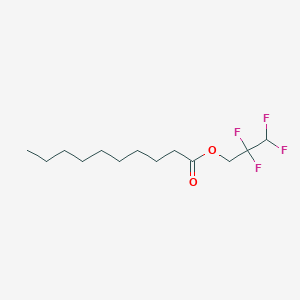
2,2,3,3-Tetrafluoropropyl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetrafluoropropyl decanoate is a chemical compound that is used in scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that makes it useful in various research studies. In
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetrafluoropropyl decanoate is related to its ability to interact with biological membranes. This compound has a hydrophobic tail that can insert into the lipid bilayer of the membrane, while the fluorinated head group can interact with the polar head groups of the lipids. This interaction can affect the fluidity and permeability of the membrane, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific research application. In drug delivery, this compound can improve the solubility and stability of drugs, and enhance their uptake by cells. In membrane studies, it can be used to probe the structure and function of membranes, such as their phase behavior, curvature, and permeability. In materials science, it can improve the adhesion, wetting, and durability of materials, and enhance their resistance to fouling and corrosion.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2,3,3-Tetrafluoropropyl decanoate in lab experiments include its high purity, stability, and versatility. This compound can be easily modified to suit different research applications, and its unique properties can provide valuable insights into various scientific phenomena. However, there are also limitations to its use, such as its potential toxicity, limited solubility, and high cost. These factors should be carefully considered when designing experiments using this compound.
Orientations Futures
There are several future directions for research involving 2,2,3,3-Tetrafluoropropyl decanoate. One area of interest is the development of new drug delivery systems that use this compound as a carrier. Another area is the study of its interactions with biological membranes, which could lead to the development of new drugs and therapies. Additionally, there is potential for using this compound in the development of new materials with improved properties, such as self-cleaning surfaces and anti-fouling coatings. Further research is needed to explore these and other potential applications of this compound.
Conclusion
This compound is a chemical compound that has several scientific research applications. Its unique properties make it useful in the fields of materials science, surface chemistry, and biomedicine. The synthesis method of this compound involves the reaction of 2,2,3,3-tetrafluoropropyl alcohol with decanoic acid in the presence of a catalyst. The mechanism of action of this compound is related to its ability to interact with biological membranes. The biochemical and physiological effects of this compound depend on the specific research application. Although there are limitations to its use, there are also several future directions for research involving this compound, which could lead to the development of new drugs, therapies, and materials.
Méthodes De Synthèse
The synthesis of 2,2,3,3-Tetrafluoropropyl decanoate involves the reaction of 2,2,3,3-tetrafluoropropyl alcohol with decanoic acid in the presence of a catalyst. The reaction is typically carried out under reflux conditions for several hours until the desired product is obtained. The purity of the final product can be increased by recrystallization or distillation.
Applications De Recherche Scientifique
2,2,3,3-Tetrafluoropropyl decanoate has several scientific research applications, including in the fields of materials science, surface chemistry, and biomedicine. In materials science, this compound is used to modify the surface properties of materials, such as polymers and metals, to improve their adhesion, wetting, and durability. In surface chemistry, it is used as a model molecule to study the interactions between surfaces and molecules. In biomedicine, it is used as a drug delivery agent and as a probe for studying the structure and function of biological membranes.
Propriétés
Numéro CAS |
18770-64-4 |
|---|---|
Formule moléculaire |
C13H22F4O2 |
Poids moléculaire |
286.31 g/mol |
Nom IUPAC |
2,2,3,3-tetrafluoropropyl decanoate |
InChI |
InChI=1S/C13H22F4O2/c1-2-3-4-5-6-7-8-9-11(18)19-10-13(16,17)12(14)15/h12H,2-10H2,1H3 |
Clé InChI |
BDCZMQIHMJJKBF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(C(F)F)(F)F |
SMILES canonique |
CCCCCCCCCC(=O)OCC(C(F)F)(F)F |
Synonymes |
Decanoic acid 2,2,3,3-tetrafluoropropyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




